molecular formula C19H16F2N4O3S B2987833 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide CAS No. 302951-76-4

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide

Cat. No. B2987833
M. Wt: 418.42
InChI Key: DEGPQVZESOTUIU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide" .

Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

A study investigated the interactions of compounds, including one with a structure closely related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide, with bovine serum albumin (BSA). This research explored the binding constants, the number of binding sites, and conformational changes in BSA, contributing to our understanding of protein-ligand interactions (Meng et al., 2012).

Antimicrobial Activity

Another study synthesized derivatives of the compound, focusing on their antimicrobial activity. These compounds were tested against various bacterial strains, showcasing the potential of such molecules in developing new antimicrobial agents (Gein et al., 2020).

Inhibitors for Acetohydroxyacid Synthase

Research on pyrimidinylthiobenzoates, which share a structural component with the queried compound, indicated their role as herbicides targeting acetohydroxyacid synthase. This study integrated molecular docking and other techniques, highlighting their potential in agricultural applications (He et al., 2007).

Thermal and Antibacterial Studies of Sulfanilamide Derivatives

A study synthesized sulfanilamide derivatives, including compounds structurally similar to the queried chemical, and examined their thermal properties and antibacterial activities. This research offers insights into the thermal stability and potential antibacterial applications of these compounds (Lahtinen et al., 2014).

Conformational Analysis in Solution

A study analyzed N-(pyrimidin-2-yl)pentafluorobenzamide, structurally related to the queried compound, and its conformational behavior in solution. The findings contribute to our understanding of molecular dynamics and stability in different solvents (Forbes et al., 2001).

Safety And Hazards

There is limited information available on the safety and hazards of "N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide" .

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O3S/c1-11-10-12(2)23-19(22-11)25-29(27,28)14-8-6-13(7-9-14)24-18(26)17-15(20)4-3-5-16(17)21/h3-10H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGPQVZESOTUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,6-difluorobenzamide

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